molecular formula C24H34O8 B5251318 Tetraethyl 2,2'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate

Tetraethyl 2,2'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate

Cat. No.: B5251318
M. Wt: 450.5 g/mol
InChI Key: VKMGEPRWVNOQIN-UHFFFAOYSA-N
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Description

Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with dimethyl groups and ester functionalities. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Properties

IUPAC Name

diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5-dimethylphenyl]methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O8/c1-7-29-21(25)19(22(26)30-8-2)13-17-11-16(6)18(12-15(17)5)14-20(23(27)31-9-3)24(28)32-10-4/h11-12,19-20H,7-10,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMGEPRWVNOQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1C)CC(C(=O)OCC)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate typically involves esterification reactions. One common method includes the reaction of 2,5-dimethylbenzene-1,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities. Advanced purification techniques such as distillation and recrystallization are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ester functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2,5-dimethylbenzene-1,4-dicarboxylic acid.

    Reduction: Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]diol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The benzene ring’s substitution pattern influences the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl 2,2’-[(benzene-1,4-diyl)dimethanediyl]dipropanedioate
  • Tetraethyl 2,2’-[(2,4-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate

Uniqueness

Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate is unique due to the specific positioning of the dimethyl groups on the benzene ring, which significantly affects its chemical reactivity and physical properties. This unique structure makes it a valuable compound for targeted research and industrial applications.

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